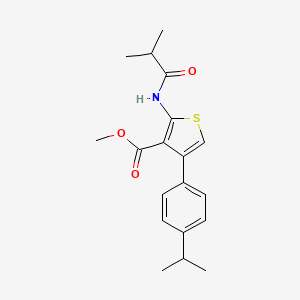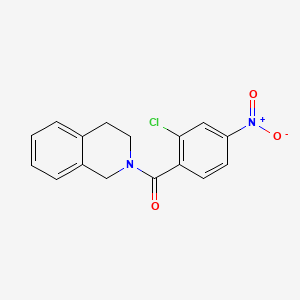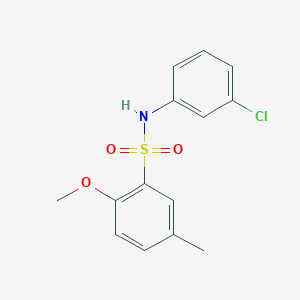
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide, also known as CFPPC, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CFPPC belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has also been shown to inhibit the growth of various bacteria and fungi. In addition, 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has been shown to reduce inflammation in animal models of inflammatory disease.
实验室实验的优点和局限性
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide also has some limitations. It is not water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide. One area of interest is the development of new synthetic methods for 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide that may improve its pharmacological properties. Another area of interest is the development of new formulations of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide and its potential therapeutic applications.
合成方法
The synthesis of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide involves the reaction of 2-chloro-4-fluorobenzylhydrazine with 3-pyridinecarboxaldehyde and 4-piperidinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide.
科学研究应用
1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 1-(2-chloro-4-fluorobenzyl)-N'-(3-pyridinylmethylene)-4-piperidinecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c20-18-10-17(21)4-3-16(18)13-25-8-5-15(6-9-25)19(26)24-23-12-14-2-1-7-22-11-14/h1-4,7,10-12,15H,5-6,8-9,13H2,(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDREONJXIMALC-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CN=CC=C2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CN=CC=C2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)



![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)